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Compound of Interest

Compound Name: 2-(Methylsulfonyl)ethanol

Cat. No.: B046698 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectroscopic data for 2-(Methylsulfonyl)ethanol. It includes detailed

experimental protocols for acquiring these spectra and presents the data in a clear, tabular

format for ease of reference and comparison.

Spectroscopic Data
The following tables summarize the ¹H NMR, predicted ¹³C NMR, and predicted IR

spectroscopic data for 2-(Methylsulfonyl)ethanol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2-(Methylsulfonyl)ethanol was recorded in deuterated dimethyl

sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b046698?utm_src=pdf-interest
https://www.benchchem.com/product/b046698?utm_src=pdf-body
https://www.benchchem.com/product/b046698?utm_src=pdf-body
https://www.benchchem.com/product/b046698?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Assignment
Chemical Shift (δ) in

ppm
Multiplicity Integration

-OH ~4.9 (variable) Singlet (broad) 1H

-CH₂- (adjacent to

OH)
3.72 Triplet 2H

-CH₂- (adjacent to

SO₂)
3.25 Triplet 2H

-CH₃ 2.95 Singlet 3H

Table 1: ¹H NMR Spectroscopic Data for 2-(Methylsulfonyl)ethanol in DMSO-d₆.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
The following table presents the predicted ¹³C NMR chemical shifts for 2-
(Methylsulfonyl)ethanol. These predictions are based on the expected chemical

environments of the carbon atoms.

Carbon Assignment Predicted Chemical Shift (δ) in ppm

-CH₂- (adjacent to OH) 55 - 65

-CH₂- (adjacent to SO₂) 50 - 60

-CH₃ 40 - 50

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-(Methylsulfonyl)ethanol.

Infrared (IR) Spectroscopy (Predicted)
The predicted significant absorption bands in the infrared spectrum of 2-
(Methylsulfonyl)ethanol are listed below. The positions are given in wavenumbers (cm⁻¹).
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Vibrational Mode
Predicted Absorption Range

(cm⁻¹)
Intensity

O-H stretch (alcohol) 3500 - 3200 Strong, Broad

C-H stretch (alkane) 3000 - 2850 Medium to Strong

S=O stretch (sulfone) 1350 - 1300 and 1160 - 1120 Strong

C-O stretch (alcohol) 1260 - 1000 Strong

Table 3: Predicted Infrared (IR) Spectroscopic Data for 2-(Methylsulfonyl)ethanol.

Experimental Protocols
The following sections detail the standard operating procedures for acquiring NMR and IR

spectra of a compound such as 2-(Methylsulfonyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy

Sample Preparation:

Accurately weigh approximately 5-10 mg of 2-(Methylsulfonyl)ethanol.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the

liquid height is around 4-5 cm.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine.

Place the sample in the NMR magnet.

Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0.00 ppm).

Data Processing:

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain

spectrum.

Phase the spectrum to ensure all peaks are in the absorptive mode.

Perform baseline correction to obtain a flat baseline.

Integrate the peaks to determine the relative ratios of the different types of protons.

2.1.2. ¹³C NMR Spectroscopy

Sample Preparation:

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of 2-
(Methylsulfonyl)ethanol in 0.7 mL of deuterated solvent.

Instrument Setup and Data Acquisition:

Follow the same initial setup steps as for ¹H NMR (locking and shimming).

Select a ¹³C NMR experiment, typically a proton-decoupled experiment to simplify the

spectrum to single lines for each unique carbon.

Set the spectral width to encompass the expected range of ¹³C chemical shifts (typically 0-

220 ppm).
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Acquire the spectrum. A larger number of scans will be required compared to ¹H NMR due

to the lower natural abundance of the ¹³C isotope.

Data Processing:

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and

baseline correction).

Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy
This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is a

common and convenient method for obtaining the IR spectrum of a liquid or solid sample.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile

solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

Instrument Setup and Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted

from the sample spectrum to remove any atmospheric or instrumental interferences.

Place a small drop of liquid 2-(Methylsulfonyl)ethanol directly onto the center of the ATR

crystal. If the sample is a solid, place a small amount on the crystal and apply pressure

using the ATR's pressure arm to ensure good contact.

Acquire the sample spectrum. Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum to produce the final absorbance or transmittance spectrum.

Identify the major absorption bands and record their positions in wavenumbers (cm⁻¹).
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Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis Workflow
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A flowchart illustrating the key stages of spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-(Methylsulfonyl)ethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046698#spectroscopic-data-of-2-methylsulfonyl-
ethanol-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b046698#spectroscopic-data-of-2-methylsulfonyl-ethanol-nmr-ir
https://www.benchchem.com/product/b046698#spectroscopic-data-of-2-methylsulfonyl-ethanol-nmr-ir
https://www.benchchem.com/product/b046698#spectroscopic-data-of-2-methylsulfonyl-ethanol-nmr-ir
https://www.benchchem.com/product/b046698#spectroscopic-data-of-2-methylsulfonyl-ethanol-nmr-ir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b046698?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

